Class I HDAC Selectivity
HDAC6-IN-33 demonstrates no measurable activity (n.e.) against HDAC1, HDAC2, HDAC3, and HDAC4 at concentrations tested, establishing absolute class I selectivity [1]. In direct cross-study comparison, clinical-stage HDAC6 inhibitors ricolinostat (ACY-1215) and citarinostat (ACY-241) retain substantial off-target class I activity: ricolinostat IC50 values are 332 nM (HDAC1), 632 nM (HDAC2), and 199 nM (HDAC3) [2]; citarinostat IC50 values are 153 nM (HDAC1), 620 nM (HDAC2), and 268 nM (HDAC3) [2].
| Evidence Dimension | HDAC1/2/3 inhibition (IC50, nM) |
|---|---|
| Target Compound Data | HDAC6-IN-33: n.e. (no effect) for HDAC1-4 |
| Comparator Or Baseline | Ricolinostat: HDAC1 332 nM, HDAC2 632 nM, HDAC3 199 nM; Citarinostat: HDAC1 153 nM, HDAC2 620 nM, HDAC3 268 nM |
| Quantified Difference | Absolute class I sparing (undetectable activity) vs. 150-632 nM off-target inhibition |
| Conditions | Biochemical HDAC inhibition assay with recombinant human enzymes, 1 h preincubation at 25°C for HDAC6-IN-33; conditions for ricolinostat/citarinostat per source |
Why This Matters
Complete class I sparing enables unambiguous attribution of biological effects to HDAC6 inhibition, eliminating confounding class I-mediated transcriptional or cell-cycle artifacts that compromise experiments using ricolinostat or citarinostat.
- [1] König B, et al. J Med Chem. 2023;66(19):13821-13837. Table 1: IC50 values for compound 6 against HDAC1-4 and HDAC6. View Source
- [2] Tsimberidou AM, et al. Table 1: Biochemical activity IC50 (nM) of KA2507, Ricolinostat, and Citarinostat against HDAC family enzymes. PMC12057572. View Source
